2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. The process may also include steps for purification and isolation of the final product to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but with a hydroxyl group instead of a methoxy group.
2,3-Difluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenoxy group.
Flufenoxuron: An insecticide with a similar trifluoromethyl group but different overall structure.
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline is unique due to its specific combination of fluorine atoms and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C14H10F5NO2 |
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Molecular Weight |
319.23 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline |
InChI |
InChI=1S/C14H10F5NO2/c1-21-8-2-3-12(11(20)6-8)22-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI Key |
IHRMHXFDHYMLNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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